molecular formula C21H19Cl2N5O2S B2446771 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 852144-72-0

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2446771
CAS No.: 852144-72-0
M. Wt: 476.38
InChI Key: DKLKTKMRCQXREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound known for its diverse functionalities and broad spectrum of potential applications. Its structure integrates indole and triazole moieties, which are often found in bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: : Synthesis begins with the preparation of the indole derivative. This involves the Fischer indole synthesis, using phenylhydrazine and acetone.

  • Step 2: : Formation of the 1,2,4-triazole ring via cyclization of acylhydrazide intermediates.

  • Step 3: : Coupling the indole and triazole fragments through a thioether linkage, typically using thiol and alkylating agents under basic conditions.

Industrial Production Methods: Industrial production might utilize batch reactors for scale-up, emphasizing optimized yields and purity. High-performance liquid chromatography is often employed for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the indole or triazole moieties.

  • Reduction: : Selective reduction could be utilized to modify functional groups, influencing its biological activity.

  • Substitution: : Nucleophilic substitution reactions can introduce various substituents, tailoring its properties.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or m-chloroperbenzoic acid under mild conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products: Reactions typically yield derivatives that maintain the core structure while modifying the biological activity or chemical properties.

Scientific Research Applications

Chemistry: Used in synthetic organic chemistry for the development of new compounds with potential pharmacological activities.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the indole and triazole functionalities.

Medicine: Explored as a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

Molecular Targets and Pathways:

  • Indole Moiety: : Typically interacts with biological targets like serotonin receptors or enzymes, influencing signaling pathways.

  • Triazole Moiety: : Known for its ability to inhibit specific enzymes, such as cytochrome P450, affecting metabolic pathways. The exact mechanism would depend on the specific biological context and intended application.

Comparison with Similar Compounds

Similar Compounds:

  • **2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

  • **2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

  • **2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Uniqueness: This compound's uniqueness lies in the specific arrangement of the indole and triazole rings, coupled with the dichlorophenyl group, offering a distinctive set of properties and biological activities compared to its analogs.

Hope this sheds light on the remarkable compound you've asked about! Anything else on your mind?

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O2S/c1-30-9-8-28-20(15-11-24-18-5-3-2-4-14(15)18)26-27-21(28)31-12-19(29)25-13-6-7-16(22)17(23)10-13/h2-7,10-11,24H,8-9,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLKTKMRCQXREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.